2-Methylpropane-1,1-diyl diacetate
Description
Structure
3D Structure
Properties
CAS No. |
6283-77-8 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(1-acetyloxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11-6(3)9)12-7(4)10/h5,8H,1-4H3 |
InChI Key |
YZJNLSNJLRWSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpropane 1,1 Diyl Diacetate
Direct Synthesis from Aldehyde Precursors
The most common and direct route to 2-Methylpropane-1,1-diyl diacetate involves the reaction of isobutyraldehyde (B47883) with an acylating agent, typically acetic anhydride (B1165640). mdpi.com This method is favored for its atom economy and straightforward procedure. The reaction is an equilibrium process and requires a catalyst to proceed at a reasonable rate and yield. mdpi.comresearchgate.net
Acylal Formation via Nucleophilic Addition of Acetic Anhydride
The formation of this compound from isobutyraldehyde and acetic anhydride proceeds through a nucleophilic addition mechanism. mdpi.comrsc.org The reaction is catalyzed by an acid, which activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the acetic anhydride. The initial attack results in the formation of a hemiacetal-like intermediate, which then undergoes further acetylation to form the stable geminal diacetate, this compound. mdpi.com
A variety of catalysts have been employed to facilitate the synthesis of acylals, including this compound. These catalysts are typically Lewis or Brønsted acids. mdpi.comresearchgate.net While traditional homogeneous catalysts like sulfuric acid and metal triflates are effective, they often suffer from drawbacks such as corrosiveness, difficulty in separation from the product mixture, and environmental concerns. mdpi.comnih.gov This has led to the development of more sustainable heterogeneous catalytic systems.
Heterogeneous solid acid catalysts have emerged as a promising alternative to their homogeneous counterparts for acylal synthesis. nih.gov These catalysts, such as tungstosulfonic acid (TSA), offer several advantages, including ease of separation, reusability, and reduced environmental impact. rsc.orgnih.gov TSA, in particular, has demonstrated high efficiency in catalyzing the formation of acylals from various aldehydes and acetic anhydride. rsc.orgrsc.org
Catalytic Systems for Acylal Synthesis
Heterogeneous Solid Acid Catalysis (e.g., Tungstosulfonic Acid, TSA)
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often optimized include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. nih.govscielo.br
For the synthesis of acylals using TSA, studies have shown that a molar ratio of aldehyde to acetic anhydride of 1:2 is often optimal. rsc.org The catalyst loading is another critical factor, with studies indicating that a small amount of TSA can effectively catalyze the reaction. rsc.org The reaction is typically carried out at room temperature or with gentle heating to achieve high conversion in a short period. rsc.orgnih.gov
| Entry | Catalyst | Catalyst Loading (mol%) | Aldehyde:Anhydride Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | TSA | 0.5 | 1:2 | Room Temp | 15 | 95 | rsc.org |
| 2 | Novel Heterogeneous Acid | 25 mg | 1:2 | Room Temp | 3 | 98.9 | researchgate.net |
| 3 | CMK-5-SO3H | 2 | 1:2 | Room Temp | 10 | 97 | ias.ac.in |
A significant advantage of heterogeneous catalysts is their potential for reuse. The reusability of TSA has been investigated, and it has been found that the catalyst can be recovered and reused for multiple reaction cycles without a significant loss of its catalytic activity. rsc.org This not only makes the process more cost-effective but also reduces the environmental footprint of the synthesis. The efficiency of the catalyst is typically evaluated by monitoring the yield of the desired product over successive cycles.
| Catalyst | Recycle Run | Yield (%) | Reference |
|---|---|---|---|
| TSA | Fresh | 95 | rsc.org |
| 1 | 94 | ||
| 2 | 94 | ||
| 3 | 93 | ||
| 4 | 93 | ||
| 5 | 92 | ||
| 6 | 92 | ||
| Novel Heterogeneous Acid | 1 | 98.9 | mdpi.com |
| 3 | 98.9 | ||
| 5 | 98.9 | ||
| 7 | 98.9 | ||
| 10 | 98.9 |
Comparative Analysis with Other Acid Catalysts
The synthesis of geminal diacetates from aldehydes and acetic anhydride is contingent on acid catalysis. wikipedia.org A variety of acid catalysts can be employed for this transformation, each with distinct advantages concerning reaction rates, yields, and environmental impact. The catalysts range from strong protic acids to solid acid catalysts.
Commonly used catalysts include:
Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and methanesulfonic acid are effective.
Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) and phosphorus trichloride (B1173362) (PCl₃) also facilitate the reaction.
Solid Acid Catalysts: More environmentally benign options include zeolites (such as Beta zeolite), clays (B1170129) (like Montmorillonite (B579905) KSF), and sulfated zirconia. These are often preferred due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity.
Other Catalysts: Elemental iodine and certain metal sulfates like ferrous sulfate (B86663) (FeSO₄) have also been shown to be effective. manchester.ac.uk
The choice of catalyst can significantly influence the reaction conditions and outcomes. Solid acid catalysts, for instance, often allow for milder reaction conditions and simpler work-up procedures compared to strong mineral acids.
Interactive Table: Comparison of Acid Catalysts for Acylal Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, H₃PO₄ | High reactivity, low cost | Corrosive, difficult to separate, waste generation |
| Lewis Acids | FeCl₃, PCl₃ | Effective for many substrates | Moisture sensitive, can be corrosive |
| Solid Acids | Zeolites, Montmorillonite KSF | Reusable, non-corrosive, easy separation | Higher initial cost, may have lower activity |
| Other | Iodine, FeSO₄ | Mild conditions, often inexpensive | May have substrate limitations |
Reactant Scope and Chemoselectivity in Acylal Formation
The formation of acylals, such as this compound, is a highly chemoselective process, primarily targeting aldehydes over other carbonyl-containing functional groups like ketones.
Protection of Aldehydic Carbonyl Groups
The primary application of this reaction is the protection of the aldehydic carbonyl group. manchester.ac.uk Aldehydes are generally more reactive than other functional groups towards nucleophilic attack. By converting the aldehyde to a geminal diacetate, its reactivity is temporarily masked, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free aldehyde. These protecting groups are moderately stable and can be readily deprotected back to the aldehyde under specific conditions, often involving aqueous acid. manchester.ac.uk
Selective Reactivity in the Presence of Ketones
A key feature of acylal formation is its high chemoselectivity for aldehydes in the presence of ketones. rsc.org Aldehydes are inherently more reactive than ketones for two main reasons:
Steric Hindrance: Aldehydes have a hydrogen atom attached to the carbonyl carbon, making them less sterically hindered than ketones, which have two bulkier alkyl or aryl groups. chemguide.co.uk
Electronic Effects: The single alkyl group on an aldehyde is less electron-donating than the two alkyl groups on a ketone. This makes the carbonyl carbon of an aldehyde more electrophilic and thus more susceptible to nucleophilic attack. chemguide.co.uk
This difference in reactivity allows for the selective protection of an aldehyde group in a molecule that also contains a ketone functionality, a crucial strategy in the synthesis of complex organic molecules.
Synthesis from Geminal Diol Precursors
A mechanistically plausible, albeit less practical, route to this compound is through the esterification of a geminal diol precursor.
Esterification of 2-Methylpropane-1,1-diol
2-Methylpropane-1,1-diol is the geminal diol corresponding to isobutyraldehyde. nih.gov Geminal diols are typically unstable and exist in equilibrium with the parent aldehyde and water. Their isolation can be challenging, making this synthetic route less common than the direct reaction with the aldehyde.
Acid-Catalyzed Acetylation Processes
Should the 2-Methylpropane-1,1-diol be formed, it could theoretically be converted to this compound via a double esterification reaction with an acetylating agent like acetic anhydride or acetyl chloride. The reaction with an acid anhydride is a standard method for converting alcohols to esters. chemguide.co.uk
The process would involve the protonation of the carbonyl oxygen of acetic anhydride by an acid catalyst, followed by nucleophilic attack from the hydroxyl groups of the diol. This would occur twice to yield the final diacetate product. This pathway mirrors the principles of alcohol acetylation. libretexts.org
Reaction Mechanisms Governing Formation and Transformation of 2 Methylpropane 1,1 Diyl Diacetate
Elucidation of Acylal Formation Mechanisms
The formation of 2-Methylpropane-1,1-diyl diacetate, an acylal (or gem-diacetate), from isobutyraldehyde (B47883) and acetic anhydride (B1165640) is a process of significant interest in organic synthesis. Acylals serve as valuable protecting groups for aldehydes due to their stability under neutral and basic conditions and their facile deprotection under acidic conditions. The formation mechanism is a key area of study, providing insight into reaction kinetics, catalyst efficiency, and yield optimization.
A variety of catalysts have been shown to be effective in promoting this transformation, each influencing the reaction pathway. These catalysts are typically Lewis or Brønsted acids that activate the aldehyde for nucleophilic attack.
| Catalyst Type | Examples |
| Lewis Acids | Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) organic-chemistry.org |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Heteropoly acids |
| Solid Acid Catalysts | Montmorillonite (B579905) K-10 clay, Zeolites, Zirconium sulfophenyl phosphonate (B1237965) capes.gov.br |
The general reaction can be represented as follows:
The core of acylal formation lies in the nucleophilic addition to the carbonyl group of the aldehyde. The mechanism can be described in a stepwise manner, initiated by the activation of the aldehyde.
Carbonyl Activation: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of isobutyraldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
First Nucleophilic Attack: A molecule of acetic anhydride, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the attacking acetic anhydride moiety, and a molecule of acetic acid is eliminated. This step forms a resonance-stabilized carbocation.
Second Nucleophilic Attack: A second molecule of acetic anhydride attacks the carbocation, leading to the formation of the protonated diacetate.
Deprotonation: The final step involves the removal of a proton to yield the stable this compound and a molecule of acetic acid.
This entire process is reversible, and the equilibrium can be shifted towards the product by removing the acetic acid byproduct. openstax.org
Mechanistic Studies on Acylal Deprotection
The deprotection of acylals to regenerate the parent aldehyde is as crucial as their formation. This process is typically achieved under aqueous acidic conditions, highlighting the utility of acylals as protecting groups that are stable to a range of other reagents.
The deprotection of this compound back to isobutyraldehyde is essentially the reverse of the formation mechanism. openstax.org The process is catalyzed by acid and driven by the presence of water.
Protonation: One of the acetate (B1210297) groups is protonated by an acid catalyst, making it a good leaving group (acetic acid).
Elimination of Acetic Acid: The protonated acetate group departs, forming a resonance-stabilized carbocation.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated hemiacetal-like intermediate.
Proton Transfer: A proton is transferred from the water moiety to the other acetate group.
Elimination of a Second Acetic Acid Molecule: The second acetate group is eliminated as acetic acid, and a protonated aldehyde is formed.
Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen, regenerating the isobutyraldehyde and the acid catalyst.
The efficiency of this cleavage is dependent on the strength of the acid catalyst and the concentration of water. Various catalysts, similar to those used in the formation reaction, can be employed for the deprotection.
| Catalyst | Conditions |
| Zirconium(IV) chloride (ZrCl₄) | Methanol (B129727) capes.gov.br |
| Indium(III) triflate (In(OTf)₃) | Aqueous media capes.gov.br |
| Scandium(III) triflate (Sc(OTf)₃) | Aqueous media capes.gov.br |
Advanced Applications of 2 Methylpropane 1,1 Diyl Diacetate in Organic Synthesis
Role as a Versatile Protecting Group for Aldehydes
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone strategy for achieving desired molecular targets. Aldehydes, being highly reactive functional groups, often require protection to prevent unwanted side reactions. The protection of an aldehyde as a geminal diacetate, such as 2-methylpropane-1,1-diyl diacetate, is an important transformation due to the moderate stability and ease of preparation of these compounds. wikipedia.org
Geminal diacetates, or acylals, are stable to neutral and basic conditions, making them effective protective groups when reactions such as Grignard additions, hydride reductions, or oxidations need to be performed on other parts of the molecule without affecting the aldehyde. butler.edunih.gov The formation of this compound from isobutyraldehyde (B47883) effectively masks the electrophilic nature of the carbonyl carbon, allowing for a wide range of chemical manipulations on the rest of the molecule.
The conversion of aldehydes to geminal diacetates and their subsequent cleavage back to the aldehyde are crucial steps in many synthetic pathways. A variety of methods have been developed to facilitate these transformations under mild and efficient conditions, ensuring compatibility with other functional groups present in the molecule.
Protection Strategies:
The protection of aldehydes as geminal diacetates is typically achieved by reacting the aldehyde with acetic anhydride (B1165640). This reaction is often catalyzed by a Lewis acid or a solid-supported acid. For instance, various aldehydes can be protected as their corresponding 1,1-diacetates using acetic anhydride adsorbed on acidic alumina (B75360) under microwave irradiation, often in solvent-free conditions. wikipedia.org This method is noted for being environmentally friendly. wikipedia.org Other catalysts, such as zirconium (IV) chloride, have also been employed for the synthesis of geminal diacetates under solvent-free conditions.
The table below summarizes the protection of various aldehydes as their 1,1-diacetates using acetic anhydride and acidic alumina.
| Aldehyde | Product | Time (min) | Yield (%) |
| Benzaldehyde | Phenylmethane-1,1-diyl diacetate | 2.5 | 92 |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methane-1,1-diyl diacetate | 3.0 | 95 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methane-1,1-diyl diacetate | 2.0 | 94 |
| 3-Nitrobenzaldehyde | (3-Nitrophenyl)methane-1,1-diyl diacetate | 3.5 | 90 |
| Cinnamaldehyde | (E)-Prop-2-ene-1,1-diyl-1-phenyl diacetate | 4.0 | 85 |
Deprotection Strategies:
The regeneration of the aldehyde from its geminal diacetate is typically accomplished through hydrolysis under acidic conditions. The same solid-supported catalysts used for protection can often be utilized for deprotection. For example, irradiating 1,1-diacetates with acidic alumina under microwave conditions can efficiently yield the corresponding aldehyde. wikipedia.org This method offers the advantage of reusing the catalyst. wikipedia.org Alternatively, catalysts like zirconium (IV) chloride in methanol (B129727) can also be used to regenerate the aldehyde. The choice of deprotection conditions can be tailored to be compatible with other acid-sensitive groups within the molecule. nih.gov
The table below illustrates the deprotection of various 1,1-diacetates to their corresponding aldehydes using acidic alumina.
| 1,1-Diacetate | Product | Time (min) | Yield (%) |
| Phenylmethane-1,1-diyl diacetate | Benzaldehyde | 4.0 | 90 |
| (4-Chlorophenyl)methane-1,1-diyl diacetate | 4-Chlorobenzaldehyde | 4.5 | 92 |
| (4-Methoxyphenyl)methane-1,1-diyl diacetate | 4-Methoxybenzaldehyde | 3.5 | 92 |
| (3-Nitrophenyl)methane-1,1-diyl diacetate | 3-Nitrobenzaldehyde | 5.0 | 88 |
| (E)-Prop-2-ene-1,1-diyl-1-phenyl diacetate | Cinnamaldehyde | 6.0 | 82 |
Computational Chemistry Studies on 2 Methylpropane 1,1 Diyl Diacetate
Theoretical Investigations of Reaction Pathways
Theoretical studies on the reaction pathways of 2-Methylpropane-1,1-diyl diacetate primarily focus on its formation from isobutyraldehyde (B47883) and acetic anhydride (B1165640), and its subsequent hydrolysis back to the aldehyde. These investigations often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the transition states and intermediates involved in the reaction mechanisms.
The acid-catalyzed formation of acylals, including this compound, is a well-established process in organic synthesis. mdpi.comresearchgate.net Theoretical models of this reaction propose a mechanism initiated by the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity. This is followed by a nucleophilic attack from the acetic anhydride.
A key area of theoretical investigation has been the nature of the subsequent acetyl group transfer. Two primary pathways have been considered: an intermolecular and an intramolecular transfer. mdpi.com Computational studies on analogous systems suggest that the intramolecular pathway, proceeding through a cyclic transition state, is often energetically more favorable. mdpi.com
Another mechanistic possibility that has been explored through computational and experimental means for other aldehydes is the formation of a stable, ether-like intermediate. mdpi.com In the case of this compound, this would involve the reaction of two molecules of isobutyraldehyde with one molecule of acetic anhydride. However, the formation of the final diacetate product would still require subsequent reaction steps.
The hydrolysis of acylals, which is the reverse of their formation, is also a subject of theoretical interest. These studies help in understanding the stability of acylals as protecting groups for aldehydes. libretexts.orgpearson.com The mechanism is generally the reverse of the formation pathway, initiated by protonation of one of the acetate (B1210297) carbonyl groups, followed by nucleophilic attack by water.
The table below summarizes the key proposed steps in the acid-catalyzed formation of this compound, based on general theoretical studies of acylal synthesis.
| Step | Description | Key Intermediates/Transition States |
| 1 | Protonation of Isobutyraldehyde | Protonated Carbonyl |
| 2 | Nucleophilic Attack by Acetic Anhydride | Oxonium Ion |
| 3 | Acetyl Group Transfer (Intramolecular) | Cyclic Transition State |
| 4 | Deprotonation | This compound |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. lumenlearning.comlibretexts.org For this compound, conformational analysis focuses on the rotation around the C-C and C-O single bonds to identify the most stable spatial arrangements of the atoms.
The presence of a bulky isopropyl group and two acetate groups attached to the same carbon atom introduces significant steric interactions that govern the molecule's preferred conformation. The primary goal of conformational analysis is to identify the lowest energy conformers, which are the most populated at equilibrium. libretexts.org
Molecular mechanics and quantum chemistry methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
The table below illustrates a hypothetical relative energy profile for different conformers of this compound based on general principles of steric hindrance. The "gauche" and "anti" descriptors refer to the relative positions of the largest groups around the central C-C bond.
| Conformer | Dihedral Angle (H-C1-C2-H) | Relative Energy (kcal/mol) | Key Steric Interactions |
| Anti | 180° | 0 (Reference) | Minimized steric strain |
| Gauche | 60° | ~0.9 | Gauche interaction between methyl and acetate groups |
| Eclipsed 1 | 0° | ~4.0-6.0 | Eclipsing of H and acetate groups |
| Eclipsed 2 | 120° | >6.0 | Eclipsing of methyl and acetate groups (most unstable) |
It is important to note that these are generalized predictions, and detailed computational studies would be necessary to provide precise energy values and geometric parameters for the conformers of this compound. Such studies would provide a deeper understanding of its physical properties and reactivity.
Future Research Directions in 2 Methylpropane 1,1 Diyl Diacetate Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformation
Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for the synthesis and subsequent transformation of 2-Methylpropane-1,1-diyl diacetate. While traditional methods for creating geminal diacetates often rely on acid catalysis with acetic anhydride (B1165640), there is considerable room for innovation.
One promising avenue is the exploration of solid acid catalysts, such as zirconium sulfophenyl phosphonate (B1237965), which has been demonstrated in the synthesis of other acylals. researchgate.net These heterogeneous catalysts offer advantages like ease of separation, reusability, and potentially milder reaction conditions, which are crucial for industrial applications. researchgate.net Research could systematically screen various solid acids, including zeolites, montmorillonite (B579905) clays (B1170129), and functionalized resins, to optimize the synthesis of this compound from isobutyraldehyde (B47883) and acetic anhydride.
Furthermore, novel catalytic transformations of the diacetate group itself are a fertile ground for investigation. Geminal diacetates can serve as protecting groups for aldehydes or as precursors to other functional groups. researchgate.net Developing catalytic systems that can selectively transform one or both acetate (B1210297) groups would provide a powerful tool for synthetic chemists. For instance, designing catalysts for the mono-saponification or for the substitution of the acetate groups with other nucleophiles under mild conditions would greatly enhance the synthetic utility of this compound.
Exploration of Asymmetric Synthesis Approaches, including Chemoenzymatic Methods
A significant frontier in the chemistry of this compound is the development of methods for its asymmetric synthesis. While the parent molecule is achiral, derivatives with a stereocenter at the C2 position could be valuable chiral building blocks. Recent advances in the catalytic asymmetric synthesis of other geminal dicarboxylates, for example through rhodium-catalyzed asymmetric carboxylation of allylic bromides, highlight the potential for creating chiral geminal diacetate structures with high enantioselectivity. nih.govrsc.org Adapting such metal-catalyzed approaches to precursors of this compound could be a key research focus.
Chemoenzymatic methods represent a particularly promising strategy for achieving high stereoselectivity. nih.gov Lipases have been extensively used for the kinetic resolution of alcohols and the asymmetric acylation and deacylation of esters. unimi.it Research has shown that geminal diacetates can act as effective acylating agents in lipase-catalyzed reactions, in some cases showing higher reactivity than traditional acyl donors like vinyl acetate. acs.orgnih.gov
Future work could explore the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the enzymatic kinetic resolution of racemic precursors to chiral this compound derivatives. nih.govnih.govscispace.comsemanticscholar.org Alternatively, the asymmetrization of a prochiral precursor using a lipase could be investigated. researchgate.net Such chemoenzymatic strategies could provide an environmentally benign and highly selective route to enantiomerically enriched derivatives of this compound. acs.orgnih.gov
Expanded Applications in Complex Molecule Construction and Materials Science
The potential applications of this compound in the synthesis of complex molecules and in materials science are largely untapped. As a protected form of isobutyraldehyde, it can be used in multi-step syntheses where the aldehyde functionality needs to be masked. Beyond this role, geminal diacetates can serve as precursors to synthetically useful intermediates, such as acetoxydienes for Diels-Alder cycloadditions. researchgate.net Future research could explore the generation of novel reactive intermediates from this compound and their application in the construction of complex natural products and pharmaceutical agents.
In the realm of materials science, diacetate compounds have found utility as monomers in polymerization reactions. For instance, the cross-metathesis of other diacetates has been employed to create functionalized monomers for sustainable polymers. nih.gov Investigating the reactivity of this compound in polymerization reactions could lead to the development of new polyesters or other polymers with unique properties imparted by the geminal dimethyl group. Its use as a cross-linking agent for polymers like cellulose (B213188) is another area worthy of investigation. researchgate.net The stability and reactivity of the diacetate functionality could be tailored to create materials with specific degradation profiles or mechanical properties.
Q & A
Basic: What are the primary synthetic routes for 2-Methylpropane-1,1-diyl diacetate, and how are reaction conditions optimized?
Answer:
The synthesis of this compound typically involves esterification or transesterification reactions. For example, one method employs acetic anhydride and FeCl₃ as a catalyst under reflux conditions, yielding ~62% of the product after purification by flash column chromatography . Optimization often includes screening solvents (e.g., dichloromethane), reaction times (16–24 hours), and initiators (e.g., formic acid traces) to enhance efficiency . Microwave-assisted synthesis, as demonstrated for analogous diacetates, can reduce reaction times and improve yields compared to conventional heating .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the acetate groups and methylpropane backbone. For example, acetate methyl protons appear at δ ~2.10 ppm, while cyclopropane CH₂ signals occur at δ ~1.49 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z = 223.0941 [M+Na]⁺) validate the molecular weight .
- Chromatography : Flash column chromatography (cyclohexane/ethyl acetate gradients) is standard for purification .
Advanced: How can researchers resolve contradictions in reported reaction yields for diacetate derivatives?
Answer:
Discrepancies in yields often arise from variations in catalysts, solvent purity, or reaction scale. For instance, GaCl₃-catalyzed reactions show higher reproducibility (62% yield) compared to uncatalyzed methods (<30%) due to improved electrophilic activation . Systematic screening using Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters (e.g., temperature, stoichiometry) . Cross-validation with NMR and HRMS data ensures product consistency .
Advanced: What role do organometallic catalysts like GaCl₃ play in diacetate-based reactions?
Answer:
GaCl₃ acts as a Lewis acid in the Scriabine reaction, facilitating electrophilic activation of diacetates. For example, it promotes cyclopropane ring-opening in (E)-2-methylpent-2-ene-1,1-diyl diacetate, enabling coupling with aromatic nucleophiles (e.g., anisole) . Catalytic efficiency is influenced by solvent polarity (dichloromethane > toluene) and substrate-to-catalyst ratios (10:1 optimal) . Advanced studies using DFT calculations could further elucidate transition states and regioselectivity.
Basic: How is acute toxicity assessed for diacetate derivatives in preclinical studies?
Answer:
The Microtox® system is commonly used to evaluate acute toxicity via bioluminescence inhibition in Vibrio fischeri. For example, purine derivatives synthesized from diacetates showed EC₅₀ values ranging from 0.5–5.0 mg/mL, correlating with structural modifications (e.g., disulfide vs. alkyl substituents) . Parallel cytotoxicity assays (e.g., MTT) in mammalian cell lines validate specificity .
Advanced: What computational strategies support the design of diacetate-based bioactive compounds?
Answer:
- In silico docking : Predicts binding affinities of diacetate derivatives to target proteins (e.g., immunosuppressive enzymes) .
- QSAR modeling : Links structural descriptors (e.g., logP, polar surface area) to biological activity, aiding in lead optimization .
- Molecular dynamics (MD) : Simulates stability of cyclopropane-containing analogs in physiological environments .
Advanced: How does continuous flow chemistry improve the synthesis of diacetate derivatives?
Answer:
Continuous flow systems enhance reproducibility and scalability. For coumalic acid derivatives, flow reactors achieved 64% yield on a 50 mmol scale by maintaining precise temperature control and residence times . This method minimizes side reactions (e.g., hydrolysis) and enables real-time monitoring via inline FTIR .
Basic: What are the critical safety considerations when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors .
- PPE : Nitrile gloves and goggles prevent skin/eye contact (H315/H319 hazards) .
- Storage : Sealed containers at room temperature prevent moisture-induced degradation .
Advanced: How do stereoisomerism and regioselectivity impact the biological activity of diacetate derivatives?
Answer:
Stereochemistry (E/Z isomers) significantly affects bioactivity. For example, E-isomers of cyclopropane diacetates showed 2-fold higher cytotoxicity than Z-isomers due to improved membrane permeability . Regioselective alkylation, guided by NMR-based conformational analysis, ensures desired pharmacophore alignment .
Advanced: What strategies mitigate competing side reactions during diacetate deprotection?
Answer:
- Selective deacetylation : Use K₂CO₃ in methanol/water (9:1) to hydrolyze acetate groups without cyclopropane ring-opening .
- Enzymatic methods : Lipases (e.g., CAL-B) enable regioselective deprotection under mild conditions .
- Inert atmosphere : Prevents oxidation of disulfide intermediates during deacetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
